molecular formula C15H31OPS2 B12532956 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one CAS No. 651727-40-1

2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one

Cat. No.: B12532956
CAS No.: 651727-40-1
M. Wt: 322.5 g/mol
InChI Key: OOXDHJKRZYJOKI-UHFFFAOYSA-N
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Description

2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one is an organophosphorus compound characterized by the presence of a dithiaphosphinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one typically involves the reaction of 2-methylundecanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of intermediate thiophosphoryl compounds, which subsequently cyclize to form the dithiaphosphinan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted dithiaphosphinan derivatives.

Scientific Research Applications

2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving phosphorus compounds.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of parasitic infections.

    Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methylundecanal: An aldehyde with similar structural features but different functional groups.

    2-Methylundecanol: An alcohol that serves as a precursor in the synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one.

    2-Methylundecyl sulfate: A sulfate ester with similar alkyl chain length but different functional groups.

Uniqueness

This compound is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

651727-40-1

Molecular Formula

C15H31OPS2

Molecular Weight

322.5 g/mol

IUPAC Name

2-(2-methylundecyl)-1,3,2λ5-dithiaphosphinane 2-oxide

InChI

InChI=1S/C15H31OPS2/c1-3-4-5-6-7-8-9-11-15(2)14-17(16)18-12-10-13-19-17/h15H,3-14H2,1-2H3

InChI Key

OOXDHJKRZYJOKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CP1(=O)SCCCS1

Origin of Product

United States

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